molecular formula C15H21ClFN3 B12232658 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine

1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12232658
M. Wt: 297.80 g/mol
InChI Key: WFLYPNMTMMAPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyrazolylmethylamine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the fluorophenyl group using a suitable coupling agent, such as a palladium catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine
  • 1-(4-bromophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine
  • 1-(4-methylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Uniqueness

1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21ClFN3

Molecular Weight

297.80 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C15H20FN3.ClH/c1-3-8-19-11-14(12(2)18-19)10-17-9-13-4-6-15(16)7-5-13;/h4-7,11,17H,3,8-10H2,1-2H3;1H

InChI Key

WFLYPNMTMMAPON-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.